molecular formula C12H16O2 B2548957 2-[(2-Methylphenyl)methyl]butanoic acid CAS No. 152686-07-2

2-[(2-Methylphenyl)methyl]butanoic acid

Cat. No.: B2548957
CAS No.: 152686-07-2
M. Wt: 192.258
InChI Key: LZQXCZAMTDDSRO-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)methyl]butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where a 2-methylphenylmethyl group is attached to the second carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)methyl]butanoic acid can be achieved through several methods. One common approach involves the Grignard reaction, where 2-methylbenzyl chloride reacts with butanoic acid in the presence of magnesium and anhydrous ether. The reaction proceeds as follows:

  • Preparation of Grignard reagent: 2-methylbenzyl chloride is reacted with magnesium in anhydrous ether to form 2-methylbenzyl magnesium chloride.
  • Reaction with butanoic acid: The Grignard reagent is then reacted with butanoic acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated precursor or other advanced synthetic techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)methyl]butanoic acid undergoes various chemical reactions typical of carboxylic acids, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-Methylphenyl)methyl]butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(2-Methylphenyl)methyl]butanoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways and targets can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanoic acid: A structurally similar compound with a methyl group attached to the second carbon of butanoic acid.

    2-Phenylbutanoic acid: Another similar compound where a phenyl group is attached to the second carbon of butanoic acid.

Uniqueness

2-[(2-Methylphenyl)methyl]butanoic acid is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and potential applications. This dual substitution can provide distinct properties compared to other similar compounds, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-10(12(13)14)8-11-7-5-4-6-9(11)2/h4-7,10H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQXCZAMTDDSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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